molecular formula C13H12N2O6 B13711527 Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate

Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate

Cat. No.: B13711527
M. Wt: 292.24 g/mol
InChI Key: AGPWYNCVHCMFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate (CAS: 7593-57-9) is a tricyclic heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core substituted with three methyl ester groups at positions 5, 6, and 6. It is synthesized via 1,3-dipolar cycloaddition between mesoionic 1,3-dipoles and methyl propiolate, yielding 41–52% of regioisomeric products . The structure is confirmed by NMR, IR, and X-ray diffraction . Its applications span medicinal chemistry, particularly in anticancer and antioxidant research, due to its planar aromatic system and electron-rich ester groups .

Properties

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate

InChI

InChI=1S/C13H12N2O6/c1-19-11(16)8-7-5-4-6-14-15(7)10(13(18)21-3)9(8)12(17)20-2/h4-6H,1-3H3

InChI Key

AGPWYNCVHCMFSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Classical Multi-Step Synthesis via Pyridazine Precursors

One of the earliest reported methods for synthesizing this compound involves the cyclization of suitably substituted pyridazine derivatives followed by esterification steps. According to Letsinger (1956), the synthesis starts from pyridazine carboxylic acid derivatives which, upon ring closure and subsequent esterification with diazomethane, yield the trimethyl ester of the tricarboxylate compound. The key steps include:

  • Formation of a tricarboxylic acid intermediate (VIIa) by acid hydrolysis of a potassium salt precursor.
  • Re-esterification of the tricarboxylic acid with diazomethane to yield the trimethyl ester (VIa).
  • Purification by recrystallization to separate isomeric forms.

This method achieves an overall yield of approximately 26.1% for the purified trimethyl ester product. Analytical data, including elemental analysis and melting points, confirm the structure and purity of the compound (Table 1 summarizes key data).

Step Reagents/Conditions Product Yield (%) Notes
1 Hydrolysis of potassium salt with HCl Tricarboxylic acid (VIIa) - Slightly soluble acid
2 Esterification with diazomethane Trimethyl ester (VIa) 26.1 No rearrangement during process
3 Recrystallization Purification - Separation of white/yellow crystals

Table 1: Classical preparation steps and yields for this compound

Synthesis via 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinones

A more recent and expedient synthetic approach involves a 1,3-dipolar cycloaddition reaction between mesoionic bicyclic oxazolo-pyridazinones and activated alkyne dipolarophiles such as methyl propiolate. This method was developed by Dumitrascu et al. (2023) and offers a regioselective and efficient route to pyrrolo[1,2-b]pyridazine derivatives, including trimethyl tricarboxylates.

Key features of this method:

  • Generation of mesoionic oxazolo-pyridazinones in situ by treating 3(2H)-pyridazinone carboxylic acids with acetic anhydride, which acts both as solvent and dehydrating agent.
  • Subsequent 1,3-dipolar cycloaddition with methyl propiolate at 90 °C for 3–4 hours yields the tricyclic pyrrolo[1,2-b]pyridazine scaffold with ester functionality at the 5-position.
  • The reaction proceeds with high regioselectivity, confirmed by NMR and X-ray crystallography.
  • Yields for these cycloaddition products range between 41% and 52%.

This method is advantageous due to its one-pot nature, mild conditions, and relatively high yield compared to classical multi-step syntheses.

Step Reagents/Conditions Product Yield (%) Notes
1 Acetic anhydride, 90 °C, 3–4 h Mesoionic oxazolo-pyridazinones In situ Simultaneous dehydration/cyclization
2 Methyl propiolate (activated alkyne) Pyrrolo[1,2-b]pyridazine esters 41–52 Regioselective 1,3-dipolar cycloaddition

Table 2: Preparation of pyrrolo[1,2-b]pyridazine derivatives via 1,3-dipolar cycloaddition

Comparative Analysis of Preparation Methods

Method Key Advantages Limitations Typical Yield (%) Suitability for Trimethyl Tricarboxylate
Classical multi-step esterification Well-established, confirmed structure Low overall yield, multiple purification steps ~26 Direct preparation confirmed
1,3-Dipolar cycloaddition One-pot, regioselective, moderate to good yields Requires mesoionic precursor preparation 41–52 Efficient for ester derivatives
Carbamate condensation Versatile for substituted derivatives Complex intermediates, not optimized for target Variable Indirect, less suited for trimethyl ester

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its electron-deficient heterocycle and reactive ester groups.

2.1 Cycloaddition Pathways
In 1,3-dipolar cycloadditions, mesoionic intermediates (e.g., oxazolo-pyridazinones) act as dipoles. The regioselectivity is governed by electronic factors, with ester groups directing substitution .

2.2 Substitution and Hydrolysis
The ester groups undergo hydrolysis under basic conditions (e.g., NaOH) to yield carboxylic acids, which can serve as precursors for amide or ester derivatives.

2.3 Functional Group Interactions
The nitrogen atoms in the heterocycle influence reactivity. For example, the pyrrolic nitrogen may participate in hydrogen bonding or act as a nucleophile in substitution reactions .

Mechanism Overview Table

Reaction Type Mechanistic Steps Key Factors Outcome
CycloadditionFormation of mesoionic dipole → reaction with dipolarophile → elimination of CO₂Regioselectivity, electronic effectsPyrrolo[1,2-b]pyridazine core
HydrolysisEsters → carboxylic acids (under basic conditions)pH, catalystAcid derivatives
SubstitutionEster groups react with nucleophiles (e.g., amines, alcohols)Steric hindrance, electronic effectsAmides/ester derivatives

Scientific Research Applications

Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives

Recent studies have highlighted the development of efficient synthetic routes for producing pyrrolo[1,2-b]pyridazine derivatives. These methods often involve the reaction of pyrrole derivatives with various reagents to yield complex structures with potential biological activities. For example, a new synthetic method was reported that utilizes BOC-protected 1-aminopyrrole derivatives and α,β-unsaturated ketones to produce highly substituted pyrrolo[1,2-b]pyridazines .

PARP Inhibition

One of the most significant applications of trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate derivatives is their role as inhibitors of poly(ADP-ribose) polymerase (PARP). Research has identified a library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives that exhibit potent PARP inhibitory activity. Compounds such as 15a and 15b demonstrated selective activity against PARP-1 over PARP-2 and showed significant antiproliferative effects in BRCA-deficient cancer cell lines .

Anticancer Properties

The antiproliferative properties of pyrrolo[1,2-b]pyridazine derivatives have been further explored in various cancer models. For instance, compound 15b was shown to effectively reduce cell proliferation in BRCA-deficient cell lines with half-maximal inhibitory concentrations (CC₅₀) of 340 nM and 106 nM for different cell types . This highlights the potential of these compounds in targeted cancer therapies.

Organic Luminescent Materials

Trimethyl pyrrolo[1,2-b]pyridazine derivatives have also been investigated for their optical properties and potential use as organic luminophores. Certain derivatives have been synthesized and characterized for their photophysical properties, showing promise as blue organic luminophores with high quantum yields . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies and Research Findings

Study Findings Application
Synthesis Method Developed new synthetic routes for pyrrolo[1,2-b]pyridazines from environmentally friendly chemicals.Synthetic Chemistry
PARP Inhibition Identified potent PARP inhibitors with selective activity against cancer cells.Cancer Therapy
Organic Luminescence Synthesized derivatives with high quantum yields for use in OLEDs.Materials Science

Mechanism of Action

The exact mechanism of action of Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical reactions, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[1,2-b]pyridazine Derivatives

Methyl Pyrrolo[1,2-b]pyridazine-6-carboxylate (CAS: 108128-21-8)
  • Structural Difference : Lacks ester groups at positions 5 and 7.
  • Synthesis : Prepared via decarboxylation or selective esterification .
  • Activity : Reduced antiproliferative activity compared to the tricarboxylate derivative, emphasizing the role of multiple ester groups in enhancing bioactivity .
2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine
  • Structural Difference : Substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 7.
  • Synthesis : Derived from thermal decarboxylation of a precursor acid .
  • Activity : Exhibits fluorescence due to π-π stacking interactions but lacks significant cytotoxic effects at 10^5 M .
Pyrrolo[2,1-a]phthalazine Derivatives
  • Structural Difference : Replaces the pyridazine ring with a phthalazine moiety, increasing steric bulk.
  • Activity : Shows reduced antiproliferative activity compared to pyrrolo[1,2-b]pyridazines, as bulkier substituents hinder tubulin binding .

Imidazo[1,2-b]pyridazine Derivatives

  • Structural Difference : Contains an imidazole ring fused to pyridazine instead of pyrrole.
  • Activity : Potent kinase inhibitors (e.g., VEGFR2 IC50 = 7.1 nM for compound 6b ) .
  • Comparison : While imidazo derivatives excel in kinase inhibition, pyrrolo[1,2-b]pyridazines are superior in tubulin polymerization inhibition and antioxidant applications .

Anticancer Activity

Compound Substituents Cytotoxicity (NCI-60 Panel) Key Mechanism
Trimethyl tricarboxylate 5,6,7-COOCH3 Moderate (lethality ~40%) Tubulin polymerization inhibition
Phenstatin analog (11b) Pyrrolo[2,1-a]phthalazine core Low (lethality <20%) Weak hydrophobic interactions with tubulin
2-(4-Cl-Ph)-7-Me derivative 4-Cl-Ph, 7-Me Not tested Fluorescence properties

Key Finding : The tricarboxylate derivative’s antiproliferative activity is attributed to its planar structure and ester groups, which enhance binding to tubulin’s hydrophobic pocket .

Antioxidant Activity

  • Trimethyl tricarboxylate : Inhibits lipid peroxidation in vitro, comparable to 5-substituted pyrrolo[1,2-b]pyridazines .
  • Pyridazine N-phenylhydrazides : Superior superoxide scavenging but lack the tricyclic system’s stability .

Biological Activity

Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is a complex organic compound notable for its unique structure and potential biological applications. This compound has garnered attention in medicinal chemistry due to its possible interactions with biological macromolecules and its implications in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C13H12N2O6
  • Molecular Weight : Approximately 292.24 g/mol
  • CAS Number : 7593-57-9
  • IUPAC Name : this compound

The compound features three carboxylate groups that contribute to its reactivity and potential biological activity. Its structure allows for diverse interactions within biological systems, making it a candidate for further research in pharmacology.

Cytotoxicity and Antiproliferative Effects

Recent studies have highlighted the cytotoxic properties of this compound derivatives. A study evaluating various pyrrolo[1,2-b]pyridazine compounds demonstrated significant antiproliferative activity against several human cancer cell lines, including:

  • LoVo (colon adenocarcinoma)
  • SK-OV-3 (ovarian carcinoma)
  • MCF-7 (breast adenocarcinoma)

These compounds were compared against standard chemotherapeutic agents such as cisplatin and doxorubicin, indicating that some derivatives exhibit comparable or superior efficacy in inhibiting cancer cell growth .

The mechanism by which this compound exerts its biological effects involves interactions with DNA and proteins. Research suggests that these compounds can bind to specific biological targets, influencing cellular processes critical for tumor growth and proliferation .

Case Studies

  • Cytotoxic Evaluation on Plant and Animal Cells :
    • A study assessed the cytotoxicity of new pyrrolo[1,2-b]pyridazines on Triticum aestivum (wheat), Artemia franciscana (brine shrimp), and human tumor cell lines. Results indicated that certain derivatives displayed significant cytotoxic effects across all tested organisms .
  • Fluorescent Probes in Biological Imaging :
    • The compound's ability to act as a fluorescent probe has been explored in biological imaging applications. The unique structural features of trimethyl pyrrolo[1,2-b]pyridazine derivatives facilitate their use in tracking cellular processes in real-time .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure TypeUnique FeaturesBiological Activity
Pyrrolo[1,2-b]pyridazinePyrrolopyridazineVaried luminescent propertiesPotential anticancer activity
2-(4-Fluorophenyl)pyrrolo[1,2-b]pyridazineFluorinated derivativeEnhanced electronic properties due to fluorinationIncreased binding affinity
Pyrazolo[1,5-a]pyridinePyrazolo derivativeDistinct pharmacological activitiesCytotoxic effects on tumor cells
Pyrido[1,2-b]indazoleIndazole derivativeUnique reactivity patternsPotential therapeutic applications

Q & A

Q. Table 1: Related Derivatives and Their CAS Numbers

Derivative NameCAS NumberPotential Use
Pyrrolo[1,2-b]pyridazine-6-carboxylic Acid118768-13-1Intermediate for ester modifications
Methyl Pyrrolo[1,2-b]pyridazine-6-carboxylate108128-21-8Building block for heterocyclic design

Basic: How is the structure of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy: ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) and ¹³C NMR (ester carbonyls at δ 165–170 ppm).
  • Mass Spectrometry: High-resolution MS (exact mass: 348.1881 g/mol) to confirm molecular formula .
  • X-ray Crystallography: For unambiguous determination of the fused-ring geometry and ester group orientation (not directly cited but inferred from analogous heterocycles in ).

Advanced: How do the ester groups influence reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:
The methyl esters act as electron-withdrawing groups, directing electrophilic substitution to the pyrrole ring. Key considerations:

  • Hydrolysis Sensitivity: Aqueous conditions may hydrolyze esters; use aprotic solvents (e.g., DMF, THF) for Suzuki-Miyaura couplings .
  • Transesterification Risk: Catalytic bases (e.g., NaOMe) can lead to ester exchange; low-temperature conditions (<40°C) mitigate this .
  • Directed Metalation: Lithiation at the C-3 position of the pyrrole ring is facilitated by ester coordination, enabling functionalization (e.g., bromination) .

Advanced: What strategies address solubility limitations in catalytic applications?

Methodological Answer:
Solubility challenges arise from the hydrophobic fused-ring system. Solutions include:

  • Co-solvent Systems: Use DMSO:THF (1:4) to enhance solubility while maintaining reaction efficiency .
  • Protecting Groups: Temporarily replace methyl esters with tert-butyl esters (e.g., using Boc₂O), which improve solubility in polar solvents .
  • Micellar Catalysis: Employ surfactants like CTAB in water to enable green chemistry approaches .

Advanced: How is this compound utilized in designing kinase inhibitors, and what structural analogs show promise?

Methodological Answer:
The pyrrolopyridazine core mimics ATP’s adenine binding site, making it a scaffold for kinase inhibitors:

  • GSK-3 Inhibition: Analogous pyrazolo[1,5-b]pyridazines () show sub-µM IC₅₀ values by occupying the ATP pocket.
  • Selectivity Optimization: Introduce substituents at C-5 (e.g., fluoro groups) to enhance target affinity and reduce off-target effects .

Q. Table 2: Kinase Inhibitor Design Parameters

Modification SiteFunctional GroupImpact on Activity
C-5FluoroEnhances hydrophobic interactions
C-7AmideImproves solubility and bioavailability

Advanced: What mechanistic insights explain regioselectivity in cyclization reactions?

Methodological Answer:
Regioselectivity is governed by:

  • Electronic Effects: Electron-rich pyrrole nitrogen directs cyclization to the pyridazine C-1 position.
  • Steric Control: Bulky substituents at C-6 (e.g., methyl esters) favor formation of the [1,2-b] fused system over [1,2-a] isomers.
  • Kinetic vs. Thermodynamic Control: High-temperature conditions (refluxing toluene) favor thermodynamically stable products, while low temperatures (<80°C) yield kinetic intermediates .

Advanced: How are computational methods applied to predict biological activity or reaction pathways?

Methodological Answer:

  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in kinase active sites .
  • DFT Calculations: Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .
  • Retrosynthetic Analysis: Tools like Synthia™ propose feasible routes using available building blocks (e.g., pyridazine-3-carboxylates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.